Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
CAS No.:
Cat. No.: VC17594943
Molecular Formula: C9H15ClO5
Molecular Weight: 238.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClO5 |
|---|---|
| Molecular Weight | 238.66 g/mol |
| IUPAC Name | ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate |
| Standard InChI | InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3 |
| Standard InChI Key | OCWCZLWKFYIMBV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(CC(OC(=O)C)Cl)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate features a branched carbon chain with the following substituents:
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Ethyl ester group at the terminal carboxylate position.
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Hydroxyl (-OH) and methyl (-CH₃) groups at the 2-position.
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Acetoxy (-OAc) and chloro (-Cl) groups at the 4-position.
This configuration creates a sterically hindered environment that influences reaction pathways and stability. The compound’s IUPAC name systematically reflects its substituents: ethyl 4-(acetyloxy)-4-chloro-2-hydroxy-2-methylbutanoate.
Comparative Structural Analysis
The compound’s uniqueness becomes evident when compared to structurally related esters:
The simultaneous presence of electron-withdrawing (Cl, OAc) and electron-donating (OH, CH₃) groups creates a polarized electronic environment, enabling participation in both nucleophilic and electrophilic reactions.
Synthesis and Manufacturing
Chlorohydrin-Acylation Pathway
This two-step method involves:
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Chlorohydrin Formation: Reaction of isoprene (C₅H₈) with hypochlorous acid (HOCl) under controlled temperatures (0–5°C) to yield 4-chloro-2-hydroxy-2-methylbutanol.
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Acylation: Treatment with acetic anhydride ((CH₃CO)₂O) in the presence of hydroquinone to prevent polymerization, forming the acetoxy group .
The final esterification with ethanol produces the target compound with yields exceeding 65% after purification.
Direct Chloroacetylation
An alternative one-pot synthesis employs:
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Chlorine gas (Cl₂) for simultaneous chlorination and acetylation.
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Tertiary amine catalysts (e.g., triethylamine) to enhance reaction efficiency .
Chemical Reactivity and Stability
Functional Group Interactions
The compound undergoes characteristic reactions of its substituents:
pH-Dependent Stability
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Acidic Conditions (pH < 3): Rapid hydrolysis of the acetoxy group occurs, yielding 4-chloro-2-hydroxy-2-methylbutanoic acid.
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Basic Conditions (pH > 10): Dehydrochlorination dominates, forming conjugated dienes via β-elimination .
Applications in Industrial and Medicinal Chemistry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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β-Lactam antibiotics: Via [2+2] cycloaddition reactions with imines.
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Anti-inflammatory agents: Functionalization of the hydroxyl group produces COX-2 inhibitors .
Polymer Science
Its dual reactivity enables use in:
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Crosslinking agents: For polyurethane foams through reaction with diisocyanates.
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Dendrimer synthesis: As a branching unit due to multiple reactive sites .
Spectroscopic Characterization
Key Spectral Signatures
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¹H NMR (400 MHz, CDCl₃):
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δ 1.25 (t, 3H, -OCH₂CH₃)
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δ 1.45 (s, 3H, C(CH₃))
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δ 2.05 (s, 3H, -OAc)
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δ 4.15 (q, 2H, -OCH₂)
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IR (ATR, cm⁻¹):
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1745 (ester C=O)
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3450 (broad, -OH)
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1260 (C-O of acetate)
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